(3-(tert-Butyl)pyridin-2-yl)methanamine (3-(tert-Butyl)pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1211524-68-3
VCID: VC4073984
InChI: InChI=1S/C10H16N2/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7,11H2,1-3H3
SMILES: CC(C)(C)C1=C(N=CC=C1)CN
Molecular Formula: C10H16N2
Molecular Weight: 164.25

(3-(tert-Butyl)pyridin-2-yl)methanamine

CAS No.: 1211524-68-3

Cat. No.: VC4073984

Molecular Formula: C10H16N2

Molecular Weight: 164.25

* For research use only. Not for human or veterinary use.

(3-(tert-Butyl)pyridin-2-yl)methanamine - 1211524-68-3

Specification

CAS No. 1211524-68-3
Molecular Formula C10H16N2
Molecular Weight 164.25
IUPAC Name (3-tert-butylpyridin-2-yl)methanamine
Standard InChI InChI=1S/C10H16N2/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7,11H2,1-3H3
Standard InChI Key GGKPYUOAMFEYCY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(N=CC=C1)CN
Canonical SMILES CC(C)(C)C1=C(N=CC=C1)CN

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

(3-(tert-Butyl)pyridin-2-yl)methanamine (C10_{10}H16_{16}N2_2) features a pyridine ring system with two distinct substituents:

  • A tert-butyl group (-C(CH3_3)3_3) at the 3-position, imparting significant steric hindrance and lipophilicity.

  • A methanamine group (-CH2_2NH2_2) at the 2-position, introducing a primary amine capable of hydrogen bonding and nucleophilic reactivity .

The tert-butyl group’s electron-donating inductive effects moderately influence the pyridine ring’s electronic properties, while the amine group’s basicity (predicted pKa_a ≈ 9–10) enables protonation under physiological conditions.

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC10_{10}H16_{16}N2_2
Molecular Weight164.25 g/mol
Hybridization (Pyridine N)sp2^2
Predicted LogP1.8–2.3 (indicating moderate lipophilicity)

Synthetic Methodologies

Reductive Amination Pathway

A plausible synthesis involves reductive amination of (3-(tert-Butyl)pyridin-2-yl)methanone (ketone precursor) using ammonium acetate and sodium cyanoborohydride in methanol . This method, adapted from analogous pyridine derivatives, typically achieves yields of 65–80% under optimized conditions.

Reaction Scheme:

(3-(tert-Butyl)pyridin-2-yl)methanone+NH4OAcNaBH3CN, MeOH(3-(tert-Butyl)pyridin-2-yl)methanamine\text{(3-(tert-Butyl)pyridin-2-yl)methanone} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(3-(tert-Butyl)pyridin-2-yl)methanamine}

Alternative Routes

  • Nucleophilic Substitution: Reaction of 2-chloro-3-(tert-butyl)pyridine with ammonia under high-pressure conditions .

  • Catalytic Amination: Palladium-catalyzed coupling of 3-(tert-butyl)pyridine with methylamine derivatives, though this approach remains theoretical for this compound.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Challenges
Reductive Amination78≥95Over-reduction of ketone
Nucleophilic Substitution4588Low reactivity of chloro-pyridine

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≈2–5 mg/mL at pH 7) due to its tert-butyl group but shows enhanced solubility in organic solvents like dichloromethane and ethanol. Stability studies indicate decomposition above 200°C, with the amine group prone to oxidation under acidic conditions .

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine H-6), 7.65 (d, J = 7.6 Hz, 1H, pyridine H-4), 7.25 (dd, J = 7.6, 4.8 Hz, 1H, pyridine H-5), 3.85 (s, 2H, CH2_2NH2_2), 1.35 (s, 9H, tert-butyl).

  • IR (ATR): 3360 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (pyridine ring vibration) .

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability due to low yields in nucleophilic routes.

  • Uncharacterized toxicity profile, necessitating in vitro assays.

Future research should prioritize:

  • Development of enantioselective syntheses for chiral variants.

  • Screening for bioactivity in neurological and infectious disease models.

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